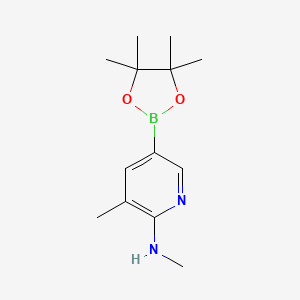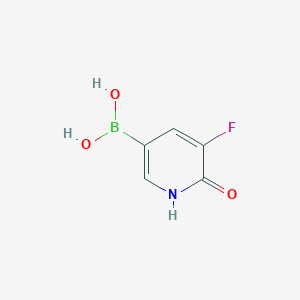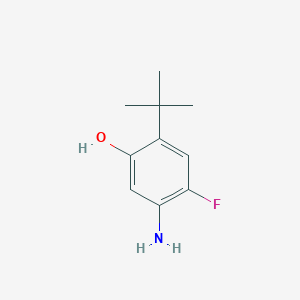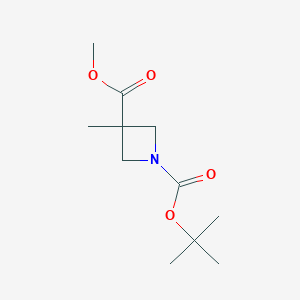
cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine
Overview
Description
cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine: is an organic compound that features a cyclohexane ring substituted with a pyrrolidine ring at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine typically involves the reaction of cyclohexanone with pyrrolidine in the presence of a reducing agent. One common method is the reductive amination of cyclohexanone with pyrrolidine using sodium triacetoxyborohydride as the reducing agent. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired product in good yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: Substitution reactions can occur at the pyrrolidine ring or the cyclohexane ring. Common reagents for these reactions include alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, organic solvents.
Major Products Formed:
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrrolidine or cyclohexane derivatives.
Scientific Research Applications
Chemistry: cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine is used as a building block in the synthesis of various bioactive molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds with potential therapeutic applications.
Biology: In biological research, this compound is studied for its potential as a ligand for various receptors and enzymes. Its ability to interact with biological targets makes it a valuable tool in the study of biochemical pathways and mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its structural features allow for the modulation of biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism of action of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(Pyrrolidin-1-ylmethyl)cyclohexanol: This compound features a hydroxyl group instead of an amine group, leading to different chemical and biological properties.
4-(Pyrrolidin-1-ylmethyl)cyclohexanone:
4-(Pyrrolidin-1-ylmethyl)cyclohexane: Lacking the amine group, this compound exhibits different chemical behavior and biological activity.
Uniqueness: cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine is unique due to the presence of both the pyrrolidine and cyclohexane rings, along with the amine functionality
Properties
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h10-11H,1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJSSLUKZHVIDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401235743 | |
| Record name | Cyclohexanamine, 4-(1-pyrrolidinylmethyl)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256276-46-6 | |
| Record name | Cyclohexanamine, 4-(1-pyrrolidinylmethyl)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1398717.png)
![Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1398718.png)



![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1398722.png)





![Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1398733.png)
![2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B1398736.png)
